molecular formula C23H39N3O3 B6052618 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol

2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol

Cat. No. B6052618
M. Wt: 405.6 g/mol
InChI Key: PSGQGNXVRKXWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as neuroscience and pharmacology. The purpose of

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol involves its binding to the dopamine D3 receptor and blocking its activity. This leads to a decrease in the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. This mechanism makes it a potential therapeutic agent for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol have been extensively studied in animal models. It has been shown to decrease the reinforcing effects of drugs of abuse such as cocaine and methamphetamine. It also reduces drug-seeking behavior and reinstatement of drug use in animals that have been previously exposed to drugs of abuse. These effects are thought to be mediated by its selective blockade of the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in addiction and other psychiatric disorders. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol. One potential direction is the development of more potent and selective D3 receptor antagonists for the treatment of addiction and other psychiatric disorders. Another direction is the investigation of the potential therapeutic effects of this compound in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction of 3,5-dimethoxybenzyl chloride with 1-propylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to form the final product, 2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This makes it a promising candidate for the treatment of addiction and other psychiatric disorders.

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(1-propylpiperidin-4-yl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3O3/c1-4-8-24-9-5-20(6-10-24)26-12-11-25(21(18-26)7-13-27)17-19-14-22(28-2)16-23(15-19)29-3/h14-16,20-21,27H,4-13,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGQGNXVRKXWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(C(C2)CCO)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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